Plasma Bioavailability: Ubiquinol (Reduced Form) vs. Ubiquinone (Oxidized Form, CAS 303-98-0)
A direct clinical comparison in healthy volunteers (n=12) demonstrated that supplementation with ubiquinol, the reduced form of CoQ10, resulted in significantly higher steady-state plasma total CoQ10 levels compared to an equivalent dose of ubiquinone (CAS 303-98-0) [1]. The study utilized a crossover design with a 4-week washout period between 4-week supplementation phases of each form at 200 mg/day. This difference highlights that the pre-reduced ubiquinol is superior for achieving higher systemic CoQ10 concentrations when oral bioavailability is the primary endpoint, making the choice of redox form a critical procurement decision.
| Evidence Dimension | Steady-state plasma total CoQ10 concentration |
|---|---|
| Target Compound Data | Increased from 0.9 µg/mL to 2.5 µg/mL (ubiquinone) |
| Comparator Or Baseline | Increased from 0.9 µg/mL to 4.3 µg/mL (ubiquinol) |
| Quantified Difference | Plasma total CoQ10 was 1.72-fold higher (4.3 vs 2.5 µg/mL, P < 0.005) and the CoQ10/cholesterol ratio was 1.71-fold higher (1.2 vs 0.7 µmol/mmol, P < 0.001) with ubiquinol. |
| Conditions | Randomized, crossover study in 12 healthy volunteers; oral administration of 200 mg/day for 4 weeks. |
Why This Matters
This quantitative evidence directly informs procurement decisions: for applications requiring maximal systemic CoQ10 exposure from an oral dose, ubiquinol is demonstrably more efficient than the oxidized ubiquinone (CAS 303-98-0).
- [1] Langsjoen PH, Langsjoen AM. Comparison study of plasma coenzyme Q10 levels in healthy subjects supplemented with ubiquinol versus ubiquinone. Clin Pharmacol Drug Dev. 2014;3(1):13-7. doi:10.1002/cpdd.73 View Source
